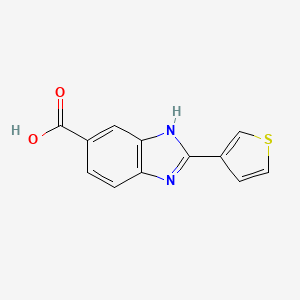

2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid

説明

特性

IUPAC Name |

2-thiophen-3-yl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)7-1-2-9-10(5-7)14-11(13-9)8-3-4-17-6-8/h1-6H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXFQZQNPSLJFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378099 |

Source

|

| Record name | 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904817-95-4 |

Source

|

| Record name | 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unveiling the Therapeutic Potential: A Mechanistic Investigation of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: Navigating Undiscovered Territory

In the vast landscape of chemical entities with therapeutic potential, 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid represents a frontier yet to be extensively explored. As of the current scientific literature, a definitive, experimentally validated mechanism of action for this specific molecule remains unpublished. However, its structural motifs—a benzimidazole core linked to a thiophene ring—place it within a class of compounds that have garnered significant attention for their diverse and potent biological activities. This guide, therefore, embarks on a deductive exploration of its potential mechanisms of action, drawing upon established research on structurally related molecules. We will outline a comprehensive, hypothesis-driven research framework to systematically elucidate the therapeutic promise of this compound, providing detailed experimental protocols and the scientific rationale underpinning each investigative step.

Part 1: Deconstructing the Molecule: Clues from its Core Scaffolds

The structure of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid is a composite of two key pharmacophores: the benzimidazole ring system and the thiophene moiety. Analysis of the bioactivities associated with these individual components provides a logical starting point for predicting the compound's mechanism of action.

-

The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry The benzimidazole nucleus is a cornerstone in the development of numerous therapeutic agents, exhibiting a broad spectrum of biological activities. Notably, various substituted benzimidazoles have been identified as potent anticancer agents.[1][2] The literature points towards several potential anticancer mechanisms for this class of compounds, including the inhibition of key enzymes involved in DNA repair and cellular metabolism. One of the most prominent targets is Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for single-strand DNA break repair.[3][4][5] Inhibition of PARP in cancers with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality.[5] Furthermore, benzimidazole derivatives have been investigated as inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancers and crucial for their rapid proliferation.[6]

-

The Thiophene Moiety: A Versatile Contributor to Bioactivity Thiophene rings are also prevalent in a wide array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The inclusion of a thiophene group can modulate the physicochemical properties of a molecule, influencing its solubility, metabolic stability, and interaction with biological targets. In the context of anticancer activity, thiophene-containing molecules have been shown to induce cell cycle arrest and apoptosis in cancer cells.[10]

Given the established anticancer activities of both the benzimidazole and thiophene scaffolds, a primary hypothesis is that 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid exerts its biological effect through anticancer mechanisms, with a strong possibility of PARP inhibition.

Part 2: A Proposed Research Cascade for Mechanistic Elucidation

To systematically investigate the mechanism of action of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid, a multi-pronged approach is proposed. This research cascade is designed to first assess its general cytotoxic effects and then to pinpoint a specific molecular target.

Initial Broad-Spectrum Anticancer Screening

The initial step is to determine if the compound exhibits cytotoxic or cytostatic activity against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Line Selection: A diverse panel of human cancer cell lines should be selected, including those with known genetic backgrounds (e.g., BRCA1/2-mutated cell lines like MDA-MB-436 and CAPAN-1 for PARP inhibitor sensitivity, and BRCA-proficient lines like MDA-MB-231 and MCF-7).[3][4][5] A non-tumorigenic cell line (e.g., HEK-293) should be included to assess cancer cell selectivity.[6]

-

Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.01 µM to 100 µM). The cells are then treated with these concentrations for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) is then determined.

Causality and Interpretation: This experiment will establish whether the compound has antiproliferative effects and if these effects are selective for cancer cells. A significant difference in GI50 values between BRCA-deficient and BRCA-proficient cell lines would provide the first piece of evidence for potential PARP inhibition.

Table 1: Hypothetical GI50 Values for 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid and Reference Compounds

| Cell Line | Genotype | 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid (µM) | Olaparib (µM) (Reference PARP Inhibitor) | Cisplatin (µM) (Reference Cytotoxic Agent) |

| MDA-MB-436 | BRCA1 mutant | Hypothetical Value | Known Value | Known Value |

| CAPAN-1 | BRCA2 mutant | Hypothetical Value | Known Value | Known Value |

| MDA-MB-231 | BRCA proficient | Hypothetical Value | Known Value | Known Value |

| MCF-7 | BRCA proficient | Hypothetical Value | Known Value | Known Value |

| HEK-293 | Non-tumorigenic | Hypothetical Value | Known Value | Known Value |

Investigation of PARP Inhibition

If the initial screening suggests activity against BRCA-deficient cell lines, the next logical step is to directly assess the compound's ability to inhibit PARP enzymes.

Experimental Protocol: PARP1/2 Inhibition Assay (Enzymatic Assay)

-

Assay Principle: A commercially available PARP1/2 colorimetric assay kit can be used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.

-

Reagent Preparation: Recombinant human PARP1 or PARP2 enzyme, activated DNA, biotinylated NAD+, and histone-coated plates are prepared according to the manufacturer's instructions.

-

Inhibitor Incubation: The compound is serially diluted and incubated with the PARP enzyme in the histone-coated wells. A known PARP inhibitor (e.g., Olaparib or Veliparib) is used as a positive control.[3]

-

Reaction Initiation: The reaction is initiated by the addition of biotinylated NAD+.

-

Detection: After incubation, the wells are washed, and a streptavidin-HRP conjugate is added, followed by a colorimetric HRP substrate.

-

Data Analysis: The absorbance is read, and the IC50 (concentration causing 50% inhibition of enzyme activity) is calculated.

Causality and Interpretation: This experiment provides direct evidence of PARP1 and/or PARP2 inhibition. Low nanomolar IC50 values would confirm that the compound is a potent PARP inhibitor.[4]

Diagram 1: Proposed Experimental Workflow for Mechanistic Elucidation

Caption: Workflow for investigating the anticancer mechanism.

Cellular Target Engagement and Downstream Effects

To confirm that the compound inhibits PARP activity within cells and to understand the cellular consequences, a series of cell-based assays should be performed.

Experimental Protocol: Western Blot for Poly(ADP-ribose) (PAR) levels

-

Cell Treatment: Treat a sensitive cell line (e.g., MDA-MB-436) with the compound at various concentrations for a short period (e.g., 2-4 hours).

-

Induction of DNA Damage: Induce DNA damage using an agent like H2O2 or MMS to stimulate PARP activity.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for PAR. A loading control (e.g., β-actin) should also be probed.

-

Detection: Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.

Causality and Interpretation: A dose-dependent decrease in the levels of PAR in treated cells, especially after DNA damage induction, would confirm that the compound engages and inhibits PARP in a cellular context.

Diagram 2: Simplified PARP Inhibition Signaling Pathway

Caption: PARP's role in DNA repair and the effect of its inhibition.

Further cellular assays to investigate the downstream effects of PARP inhibition would include:

-

Cell Cycle Analysis: Using flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest.[10]

-

Apoptosis Assay: Using Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.[10]

-

DNA Damage Assay: Immunofluorescence staining for γ-H2AX foci, a marker of DNA double-strand breaks, to visualize the accumulation of DNA damage.[8]

Part 3: Alternative Hypotheses and Future Directions

While PARP inhibition is a strong primary hypothesis, other potential mechanisms should not be disregarded. If the compound shows broad-spectrum cytotoxicity without specific activity in BRCA-deficient cells, or if it fails to inhibit PARP, alternative targets should be investigated.

-

Fatty Acid Synthase (FASN) Inhibition: An enzymatic assay for FASN activity could be performed.

-

EP4 Receptor Antagonism: A radioligand binding assay could be conducted to determine if the compound binds to the EP4 receptor.[11]

-

General Kinase Inhibition: A broad-panel kinase screen could reveal unexpected targets.

-

Antimicrobial Activity: Given the prevalence of antimicrobial activity in thiophene derivatives, screening against a panel of bacteria and fungi could be a fruitful secondary investigation.[9]

Conclusion

2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid stands as a molecule of interest, positioned at the intersection of two biologically significant scaffolds. While its specific mechanism of action is yet to be elucidated, a systematic, hypothesis-driven investigation, as outlined in this guide, can effectively unravel its therapeutic potential. The proposed research cascade, beginning with broad-spectrum anticancer screening and narrowing down to specific target engagement and cellular response, provides a robust framework for its characterization. The strong precedent for anticancer activity, particularly through PARP inhibition, within this structural class makes it a compelling candidate for further development in oncology.

References

- Patel, R., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3849-3853.

- Singh, S., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 138, 106658.

- Haggam, R. A., et al. (2018). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents: Synthesis and anticancer activity. European Journal of Chemistry, 9(2), 99-106.

- Bhattacharya, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Archiv der Pharmazie.

- Karthikeyan, C., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents.

- Ren, M., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(10), 1901.

- Santa Cruz Biotechnology. (n.d.). 2-(3-Chloro-thiophen-2-yl)-1H-benzoimidazole-5-carboxylic acid. SCBT.

- Zhai, X., et al. (2021). Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. Bioorganic Chemistry, 115, 105026.

- El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.

- Limban, C., et al. (2012). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.

- Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.

- Zhang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 765.

Sources

- 1. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents: Synthesis and anticancer activity | European Journal of Chemistry [eurjchem.com]

- 8. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Mechanistic Evaluation of 2-(Thiophen-3-yl)-3H-benzoimidazole-5-carboxylic Acid Derivatives

Executive Summary & Chemical Significance

The rational design and synthesis of heteroaryl-substituted benzimidazoles represent a cornerstone of modern medicinal chemistry. Specifically, 2-(thiophen-3-yl)-3H-benzoimidazole-5-carboxylic acid (and its tautomeric 1H-benzo[d]imidazole-5-carboxylic acid form) serves as a privileged scaffold. Derivatives of this core are extensively utilized as DNA minor groove binders (mimicking Hoechst dyes), kinesin spindle protein (KSP) inhibitors in oncology, and potent antimicrobial agents[1][2][3].

A critical physicochemical property of this scaffold is its rapid annular tautomerism. In solution, the proton rapidly exchanges between the two nitrogen atoms of the imidazole ring, rendering the 5-carboxylic acid and 6-carboxylic acid forms indistinguishable under standard NMR conditions[1]. Consequently, synthetic strategies must account for this tautomeric equilibrium, particularly when functionalizing the carboxylate group in downstream drug development.

This technical guide delineates the optimal synthetic pathways for constructing the 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid core, prioritizing high-yield, scalable, and self-validating methodologies.

Retrosynthetic Strategy & Causality

The construction of the benzimidazole core relies on the formation of two carbon-nitrogen bonds between an ortho-phenylenediamine derivative and a carbonyl-containing thiophene precursor[4]. We evaluate two primary retrosynthetic disconnections:

-

Route A: Oxidative Condensation (The Preferred Pathway). This route utilizes methyl 3,4-diaminobenzoate and thiophene-3-carboxaldehyde. Causality for precursor selection: Free 3,4-diaminobenzoic acid is zwitterionic and exhibits poor solubility in organic solvents, which severely limits reaction kinetics. By masking the carboxylic acid as a methyl ester, solubility in polar aprotic solvents (like DMSO) is vastly improved, leading to near-quantitative condensation[2]. The ester is subsequently removed via alkaline hydrolysis.

-

Route B: Direct Dehydrative Cyclization. This route couples 3,4-diaminobenzoic acid directly with thiophene-3-carboxylic acid using a strong dehydrating acid (e.g., Polyphosphoric Acid, PPA) at elevated temperatures[4]. While it is a one-step process, the harsh conditions often lead to tar formation, and neutralizing the viscous PPA during workup complicates isolation.

Retrosynthetic pathways for 2-(thiophen-3-yl)-3H-benzoimidazole-5-carboxylic acid.

Mechanistic Pathway of Oxidative Condensation

The preferred Route A proceeds via a distinct mechanistic cascade. The initial condensation of the primary amine with the aldehyde yields a Schiff base (imine). Subsequent intramolecular nucleophilic attack by the adjacent amine generates a transient benzimidazoline intermediate. Because the benzimidazoline is at a lower oxidation state than the final aromatic product, an oxidant is required. When the reaction is conducted in dimethyl sulfoxide (DMSO) at 120–125 °C, DMSO acts as both the solvent and a mild, efficient oxidant, driving the aromatization to the benzimidazole core without the need for heavy metal additives[2].

Mechanistic cascade from precursors to the final functionalized benzimidazole.

Experimental Methodologies: Self-Validating Protocols

The following protocols are engineered to be self-validating; physical changes at each step (e.g., dissolution, precipitation) serve as real-time indicators of reaction success.

Protocol A: Two-Step Oxidative Condensation (Recommended)

Step 1: Synthesis of Methyl 2-(thiophen-3-yl)-3H-benzoimidazole-5-carboxylate

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Loading: Add methyl 3,4-diaminobenzoate (10.0 mmol) and thiophene-3-carboxaldehyde (10.5 mmol, 1.05 eq) to 20 mL of anhydrous DMSO.

-

Reaction: Heat the mixture in an oil bath at 120–125 °C for 12 hours[2]. Validation check: The solution will transition to a deep amber color as the oxidized benzimidazole forms.

-

Isolation: Cool the mixture to ambient temperature and pour it dropwise into 150 mL of vigorously stirred ice water. Validation check: A solid precipitate of the ester will immediately form.

-

Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual DMSO, and dry under vacuum at 50 °C.

Step 2: Saponification to the Free Carboxylic Acid

-

Hydrolysis: Suspend the ester intermediate (approx. 8.0 mmol) in 40 mL of 5% aqueous sodium hydroxide (NaOH)[2].

-

Reflux: Heat the suspension to reflux for 1.0 hour. Validation check: The heterogeneous suspension will become a clear, homogeneous solution, confirming the complete conversion of the ester to the water-soluble sodium carboxylate salt.

-

Acidification: Cool the solution to room temperature. Slowly add concentrated hydrochloric acid (HCl) dropwise while monitoring with a pH meter until the pH reaches 3–4. Validation check: The free 2-(thiophen-3-yl)-3H-benzoimidazole-5-carboxylic acid will crash out of solution as a dense, tan/white solid, as it reaches its isoelectric point.

-

Final Isolation: Filter the solid, wash with distilled water, and dry under vacuum at 50 °C to afford the pure target compound[2].

Protocol B: Direct Dehydrative Cyclization (Alternative)

-

Setup: In a 50 mL round-bottom flask, mix 3,4-diaminobenzoic acid (10.0 mmol) and thiophene-3-carboxylic acid (10.0 mmol).

-

Activation: Add 15 g of Polyphosphoric Acid (PPA). Mechanically stir the highly viscous mixture.

-

Reaction: Heat to 150 °C for 4–6 hours[4].

-

Quenching: Carefully pour the hot, syrupy mixture into 200 mL of crushed ice. Vigorously stir and neutralize with aqueous ammonia until pH 7 is reached.

-

Isolation: Filter the resulting crude precipitate, wash with water, and recrystallize from ethanol.

Quantitative Data & Yield Optimization

The table below summarizes the comparative metrics of the two synthetic routes, demonstrating why Route A is the industry standard for this scaffold.

| Parameter | Route A: Oxidative Condensation | Route B: Direct Dehydrative Cyclization |

| Precursors | Methyl 3,4-diaminobenzoate + Thiophene-3-carboxaldehyde | 3,4-Diaminobenzoic acid + Thiophene-3-carboxylic acid |

| Reagents / Solvents | DMSO (120 °C) followed by NaOH / H₂O | Polyphosphoric Acid (PPA) |

| Reaction Time | 12 h (Step 1) + 1 h (Step 2) | 4 – 6 h |

| Typical Yield | 65 – 85% (Over two steps) | 40 – 55% |

| Workup Complexity | Low (Precipitation via pH adjustment) | High (Viscous PPA neutralization) |

| Scalability | Excellent | Moderate (Heat transfer issues in PPA) |

Analytical Validation & Characterization

To ensure the integrity of the synthesized 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid, the following analytical techniques must be employed:

-

¹H-NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the ester methyl group (~3.8 ppm). The carboxylic acid proton will appear as a broad singlet far downfield (>12.5 ppm). Due to tautomerism, the benzimidazole core protons (positions 4, 6, and 7) may appear broadened or as a time-averaged set of signals at room temperature[1].

-

High-Performance Liquid Chromatography (HPLC): Essential for confirming purity (>95% required for downstream biological assays). The compound should elute as a single sharp peak under reverse-phase conditions (C18 column, Acetonitrile/Water with 0.1% TFA).

-

Mass Spectrometry (ESI-MS): Confirm the exact mass. For C₁₂H₈N₂O₂S, the expected [M+H]⁺ is m/z 245.03.

References

- New method for the synthesis of 2-substituted benzimidazole-5(6)

- Synthesis of 2-(substituted)

- Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety Source: IntechOpen URL

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety | IntechOpen [intechopen.com]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

Physicochemical Profiling of 2-Thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid: A Technical Guide for Preclinical Development

Executive Summary

In contemporary drug discovery, the benzimidazole-carboxylic acid scaffold serves as a privileged pharmacophore, frequently utilized in the design of angiotensin receptor blockers, PARP inhibitors, and kinase modulators. Specifically, 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid (CAS: 904817-95-4) incorporates a thiophene ring as a bioisosteric replacement for a phenyl group, enhancing lipophilic efficiency while maintaining critical vector geometries.

Understanding the physicochemical properties of this compound is paramount. Its amphoteric nature—driven by the basic benzimidazole nitrogen and the acidic carboxylic moiety—creates a complex ionization profile that dictates its solubility, membrane permeability, and target binding kinetics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, detailing the causality behind experimental characterization methodologies.

Structural & Electronic Profiling

Amphoteric Ionization and pKa

The compound possesses two primary ionizable centers:

-

Carboxylic Acid (Position 5): Acts as a Brønsted-Lowry acid. The electron-withdrawing nature of the benzimidazole core slightly lowers its pKa compared to benzoic acid, yielding an estimated pKa1 of ~4.2.

-

Benzimidazole Nitrogen (Position 3): Acts as a weak base. The conjugate acid has an estimated pKa2 of ~5.5.

Because the pKa of the base is higher than the pKa of the acid, the molecule can exist as a zwitterion at intermediate pH values (between 4.2 and 5.5). At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic), and the benzimidazole is neutral, resulting in a net negative charge. This charge state is a critical determinant of oral bioavailability, as anionic species often rely on paracellular transport or specific influx transporters rather than passive transcellular diffusion [1].

Lipophilicity and Polar Surface Area

The intrinsic lipophilicity ( LogP ) is driven by the planar, aromatic benzimidazole core and the lipophilic thiophene ring. However, the effective lipophilicity at physiological pH ( LogD7.4 ) will be significantly lower than the LogP due to the ionization of the carboxylic acid. The Topological Polar Surface Area (TPSA) is calculated at 94.1 Ų, which falls well within the optimal range (< 140 Ų) for favorable intestinal absorption, though it borders the limit for blood-brain barrier (BBB) penetration [2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid.

| Parameter | Value / Estimate | Clinical / Experimental Significance |

| Molecular Formula | C12H8N2O2S | Defines exact mass for LC-MS/MS tracking. |

| Molecular Weight | 244.27 g/mol | < 500 Da (Lipinski compliant), favorable for oral delivery. |

| CAS Number | 904817-95-4 | Unique registry identifier for compound sourcing. |

| pKa1 (Acidic) | ~4.2 | Determines the pH at which 50% of the carboxylate is ionized. |

| pKa2 (Basic) | ~5.5 | Determines the pH at which 50% of the benzimidazole is protonated. |

| LogP (Intrinsic) | ~2.8 | Optimal for hydrophobic pocket binding without excessive off-target toxicity. |

| TPSA | 94.1 Ų | Predicts favorable membrane permeability but restricted CNS exposure. |

| H-Bond Donors | 2 | (Benzimidazole NH, Carboxylic OH) Critical for target anchoring. |

| H-Bond Acceptors | 4 | (N, N, O, O) Facilitates solvation in aqueous media. |

Logical Relationship: Properties to ADME Outcomes

The relationship between the physicochemical properties of this scaffold and its downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile is highly interconnected. The diagram below illustrates how ionization, lipophilicity, and polar surface area dictate biological performance.

Figure 1: Logical mapping of physicochemical properties to ADME and binding outcomes.

Experimental Workflows for Physicochemical Characterization

To validate computational estimates, empirical data must be generated. The following protocols are designed as self-validating systems, ensuring high scientific integrity.

Protocol 1: High-Throughput Potentiometric Titration (pKa Determination)

Causality & Rationale: Computational models often struggle to accurately predict the micro-constants of zwitterionic species due to complex intramolecular hydrogen bonding. Potentiometric titration provides high-resolution empirical data by measuring the change in pH as a function of added titrant, allowing for the precise deconvolution of overlapping pKa values [1].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid in a co-solvent system (e.g., 20% methanol/water) to a final concentration of 1 mM. Note: Co-solvents are required due to the low aqueous solubility of the neutral/zwitterionic species.

-

Electrode Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 2.0, 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.

-

Acidification: Lower the pH of the sample solution to 2.0 using 0.1 M HCl to ensure full protonation of both the carboxylic acid and the benzimidazole nitrogen.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2 absorption) up to pH 10.0. Record the volume of titrant added versus pH.

-

Data Analysis: Utilize a Bjerrum plot and non-linear regression analysis (e.g., using Sirius T3 software) to calculate the macroscopic pKa values. Extrapolate the data to 0% co-solvent using the Yasuda-Shedlovsky equation to determine the aqueous pKa.

Protocol 2: Shake-Flask Method (LogP / LogD Profiling)

Causality & Rationale: While chromatographic methods (e.g., RP-HPLC) are faster, the traditional shake-flask method remains the gold standard for amphoteric compounds. It directly measures the thermodynamic distribution of the drug between an aqueous buffer and a lipid surrogate (1-octanol), accounting for specific solvation energies that algorithms often miss [3].

Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate 1-octanol with aqueous buffer (pH 7.4 for LogD , or 0.1 M HCl for intrinsic LogP ) and vice versa by stirring the two phases together for 24 hours.

-

Sample Introduction: Dissolve the compound in the pre-saturated aqueous phase at a concentration of 100 µg/mL.

-

Partitioning: Add the pre-saturated 1-octanol to the aqueous solution in a glass vial. The volume ratio of octanol to water should be adjusted based on the estimated LogP (e.g., 1:1 for LogP≈0 , 10:1 for LogP>2 ).

-

Equilibration: Mechanically shake the vials at 25 °C for 24 hours to ensure complete thermodynamic distribution.

-

Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions and achieve distinct phase separation.

-

Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Quantify the compound concentration in each phase using LC-MS/MS.

-

Calculation: Calculate the partition coefficient using the equation: LogP=log10([Solute]octanol/[Solute]water) . Ensure mass balance is >95% to validate the assay.

Figure 2: Experimental workflow for empirical pKa and LogP/LogD determination.

Conclusion

The 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid scaffold presents a highly tunable physicochemical profile. Its amphoteric nature necessitates rigorous empirical testing via potentiometric titration and shake-flask methodologies to accurately map its pKa and lipophilicity. By understanding the precise charge state and partitioning behavior at physiological pH, drug development professionals can rationally design formulation strategies and predict pharmacokinetic liabilities early in the discovery pipeline.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at:[Link][1]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available at:[Link][2]

-

OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link][3]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We will navigate through a systematic workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating structural hypothesis.

Introduction: The Significance of Benzimidazole and Thiophene Scaffolds

The convergence of the benzimidazole and thiophene moieties within a single molecular entity creates a scaffold with considerable potential for biological activity and novel material properties. Benzimidazoles are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[4][5] Their structural resemblance to naturally occurring nucleotide bases allows them to interact with various biological macromolecules.[6][7] Similarly, thiophene and its derivatives are integral components in many pharmaceuticals and are explored in materials science for their electronic properties.[1][2][3]

The target molecule, 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid, combines these two important pharmacophores, with the addition of a carboxylic acid group, which can serve as a handle for further derivatization or to enhance solubility and target engagement. An unambiguous confirmation of its chemical structure is the foundational first step in any research and development endeavor. This guide will, therefore, detail the logical and experimental process for achieving this confirmation.

The Elucidation Strategy: A Multi-faceted Analytical Approach

A robust structural elucidation relies on the synergistic interpretation of data from multiple, independent analytical techniques. No single method provides the complete picture; rather, each offers a unique piece of the structural puzzle. Our strategy is to sequentially acquire and interpret data from Mass Spectrometry, FT-IR, and a suite of NMR experiments.

Caption: The overall workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Causality: The first step is to determine the molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this, as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Expected Result: For 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid (C₁₂H₈N₂O₂S), the expected exact mass of the neutral molecule is 244.0306. The protonated molecule [M+H]⁺ should be observed at m/z 245.0384. The isotopic pattern, particularly the presence of the ³⁴S isotope at M+2, will further corroborate the presence of a sulfur atom.

FT-IR Spectroscopy: Identifying Key Functional Groups

Causality: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] This allows for the preliminary confirmation of the carboxylic acid and the N-H bond of the benzimidazole ring.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Key Vibrational Frequencies:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.

-

N-H Stretch (Imidazole): A moderate absorption band around 3400-3200 cm⁻¹.[9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.[10]

-

C=N and C=C Stretches (Aromatic Rings): Multiple absorptions in the 1620-1450 cm⁻¹ region.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[4][12] By employing a combination of 1D and 2D NMR techniques, we can map out the complete carbon-hydrogen framework and the connectivity between atoms.[13][14]

Experimental Protocol: General NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the compound.[4]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] DMSO-d₆ is an excellent choice as it effectively solubilizes many benzimidazole derivatives and allows for the clear observation of exchangeable protons like N-H and O-H.[4]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality: ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> 12 ppm), due to strong hydrogen bonding.

-

Imidazole N-H Proton: A broad singlet, also in the downfield region (around 12.0-13.6 ppm), due to the aromatic nature of the ring and hydrogen bonding.[4]

-

Benzimidazole Aromatic Protons: Three protons on the benzene ring. We expect to see a singlet (or a narrow doublet) for the proton at position 4, a doublet for the proton at position 7, and a doublet of doublets for the proton at position 6. Their chemical shifts will be in the aromatic region (7.0-8.5 ppm).

-

Thiophene Aromatic Protons: Three protons on the thiophene ring. The chemical shifts and coupling patterns will be characteristic of a 3-substituted thiophene ring, also appearing in the aromatic region (7.0-8.5 ppm).[3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality: ¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., sp², sp³, quaternary).

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Carboxylic Acid Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Benzimidazole C2 Carbon: The carbon atom situated between the two nitrogen atoms is expected to be significantly downfield, typically in the range of 150-155 ppm.[12]

-

Aromatic Carbons: Multiple signals in the range of 110-145 ppm, corresponding to the carbons of the benzimidazole and thiophene rings. Quaternary carbons will also be visible.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[14][15] We will use a standard suite of 2D experiments to build a complete connectivity map.[13][16]

3.3.1. COSY (Correlation Spectroscopy)

Causality: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[14][17] This is invaluable for tracing out the proton-proton networks within the benzimidazole and thiophene rings.

Expected Correlations:

-

Correlations between the adjacent protons on the benzimidazole ring (H-6 with H-7).

-

Correlations between the adjacent protons on the thiophene ring.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

Causality: The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[15][18] This allows for the unambiguous assignment of carbon signals that have attached protons.

Expected Correlations:

-

Each aromatic C-H on both the benzimidazole and thiophene rings will show a cross-peak, definitively linking the assigned proton to its corresponding carbon.

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

Causality: The HMBC experiment is arguably the most powerful tool for elucidating the overall molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[17][18] This technique allows us to connect the different spin systems and identify the positions of quaternary carbons.

Key Expected HMBC Correlations:

-

The protons on the thiophene ring will show a correlation to the C2 carbon of the benzimidazole ring, confirming the connectivity between the two heterocyclic systems.

-

The proton at position 4 of the benzimidazole ring will show a correlation to the carboxylic acid carbon, confirming its position at C5.

-

The proton at position 7 of the benzimidazole ring will also show a correlation to the C5 carbon.

Caption: Key HMBC correlations confirming fragment connectivity. (Note: This is a conceptual diagram; a real diagram would show the molecular structure).

Data Synthesis and Final Structure Confirmation

By integrating the data from all the analytical techniques, we can construct a self-validating argument for the structure of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid.

| Technique | Information Gained | Confirmation |

| HRMS | Molecular Formula: C₁₂H₈N₂O₂S | The highly accurate mass measurement confirms the elemental composition. |

| FT-IR | Presence of -COOH, N-H, and aromatic rings. | Characteristic absorption bands for O-H, N-H, C=O, C=N, and C=C bonds are observed.[9][11] |

| ¹H NMR | Number and environment of protons. | The presence of exchangeable -COOH and N-H protons, along with the expected number and splitting patterns for the aromatic protons on both rings, is confirmed.[3][4] |

| ¹³C NMR | Number and environment of carbon atoms. | The presence of the carboxylic acid carbon, the characteristic downfield C2 of the benzimidazole, and the correct number of aromatic carbons are observed.[12] |

| COSY | Proton-proton connectivity within rings. | Establishes the relationships between adjacent protons on the benzimidazole and thiophene rings.[14] |

| HSQC | Direct proton-carbon (one-bond) correlations. | Unambiguously assigns the signals for all protonated carbons.[18] |

| HMBC | Long-range (2- and 3-bond) proton-carbon correlations. | Critically links the thiophene ring to the C2 position of the benzimidazole and the carboxylic acid group to the C5 position, completing the structural puzzle.[18] |

The convergence of all these data points provides an unequivocal confirmation of the structure as 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid. The systematic application of this multi-technique approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

References

- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.

- Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Deriv

- Spectroscopic Study of Thiophene–Pyrrole-Containing S,N-Heteroheptacenes Compared to Acenes and Phenacenes. (2017).

- Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl)

- Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR. (2016). Walsh Medical Media.

- Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC.

- Synthesis, Characterization of thiophene derivatives and its biological applic

- ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry.

- Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026). Prezi.

- synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.

- 2D NMR. EPFL.

- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.

- Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.

- FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7).

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PMC.

- Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. (2016).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. researchgate.net [researchgate.net]

- 12. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 13. turkjps.org [turkjps.org]

- 14. prezi.com [prezi.com]

- 15. epfl.ch [epfl.ch]

- 16. youtube.com [youtube.com]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

Comprehensive Spectroscopic Characterization Guide for 2-Thiophen-3-yl-3H-benzoimidazole-5-carboxylic Acid

Executive Summary

2-Thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid (CAS: 904817-95-4) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Combining a benzimidazole core—a privileged pharmacophore—with a 3-thienyl bioisostere and a carboxylic acid moiety, this compound presents unique analytical challenges.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides a deep mechanistic analysis of the compound's spectroscopic behavior (NMR, FT-IR, and ESI-MS), explaining the causality behind signal broadening, solvent effects, and fragmentation pathways. Furthermore, it establishes a self-validating analytical protocol to ensure absolute structural confirmation during drug development workflows.

Structural Dynamics & Solvent Selection (Causality in NMR)

The structural elucidation of benzimidazole-5-carboxylic acids is heavily influenced by prototropic tautomerism and intermolecular hydrogen bonding .

The Tautomeric Challenge

In solution, the proton on the benzimidazole nitrogen rapidly migrates between the N1 and N3 positions. This 1H/3H tautomerism means that the chemical environments of the fused benzene ring (specifically C4/C7 and C5/C6) are in a state of dynamic equilibrium. At room temperature (298 K), this exchange often occurs at an intermediate rate on the NMR timescale, leading to severe line broadening or the appearance of fractional proton signals[1][2].

Solvent Causality: Why DMSO-d6?

Chloroform-d (CDCl₃) is structurally incompatible with this compound. The combination of the carboxylic acid and the benzimidazole NH creates a robust intermolecular hydrogen-bonding network, rendering the compound virtually insoluble in non-polar solvents. DMSO-d6 is mandatory because its strong hydrogen-bond accepting nature disrupts these intermolecular networks, ensuring complete dissolution[3]. Furthermore, DMSO-d6 slows down the prototropic exchange rate compared to protic solvents, allowing the distinct visualization of the NH and COOH protons, albeit often as broadened singlets[1].

Nuclear Magnetic Resonance (NMR) Profiling

The following tables synthesize the expected ¹H and ¹³C NMR chemical shifts based on established heteroaromatic coupling principles and empirical data from structurally analogous benzimidazole-5-carboxylic acids[4] and 3-thienyl derivatives[5].

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d6, 298 K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Causality / Assignment |

| COOH | 12.80 – 13.20 | br s | - | 1H | Highly deshielded; broad due to solvent exchange. |

| NH | 12.50 – 12.80 | br s | - | 1H | Prototropic tautomerism causes significant broadening[2]. |

| H-2' (Thiophene) | 8.25 – 8.35 | dd | 3.0, 1.2 | 1H | Strongly deshielded by the adjacent sulfur atom and the strongly electron-withdrawing C=N of the benzimidazole[5]. |

| H-4 (Benzimidazole) | 8.10 – 8.20 | d | 1.5 | 1H | Deshielded by the adjacent anisotropic cone of the C=O group[4]. |

| H-6 (Benzimidazole) | 7.85 – 7.95 | dd | 8.5, 1.5 | 1H | Ortho-coupling to H-7, meta-coupling to H-4. |

| H-4' (Thiophene) | 7.75 – 7.85 | dd | 5.0, 1.2 | 1H | Standard thiophene coupling; less deshielded than H-2'. |

| H-5' (Thiophene) | 7.65 – 7.75 | dd | 5.0, 3.0 | 1H | Adjacent to sulfur, but further from the benzimidazole core. |

| H-7 (Benzimidazole) | 7.60 – 7.70 | d | 8.5 | 1H | Least deshielded proton on the benzimidazole aromatic system[4]. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d6, 298 K)

| Carbon Environment | Chemical Shift (δ, ppm) | Mechanistic Causality / Assignment |

| C=O (Carboxylic) | 167.5 – 168.5 | Highly deshielded carbonyl carbon. |

| C-2 (Benzimidazole) | 151.0 – 153.0 | Imine-like carbon, directly attached to the thienyl ring. |

| C-3a, C-7a (Core) | 138.0 – 143.0 | Bridgehead carbons; signals may be broadened due to tautomerism. |

| C-3' (Thiophene) | 132.0 – 134.0 | Quaternary carbon attaching the thiophene to the core. |

| Aromatic C-H | 110.0 – 130.0 | Remaining thiophene and benzimidazole CH carbons. |

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The presence of the thiophene ring introduces specific vibrational modes that must be distinguished from the benzimidazole core.

Table 3: FT-IR Vibrational Frequencies (ATR or KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |

| 2500 – 3300 | Strong, Broad | O-H stretch (COOH) | Confirms the carboxylic acid. The extreme broadening is due to strong hydrogen-bonded dimers in the solid state. |

| ~3400 | Medium | N-H stretch | Often overlaps with the O-H band; confirms the secondary amine of the imidazole ring. |

| 1680 – 1700 | Strong, Sharp | C=O stretch | Primary diagnostic peak for the carboxylic acid functionality. |

| 1610 – 1630 | Medium | C=N stretch | Confirms the imine double bond within the benzimidazole core. |

| 1400 – 1500 | Medium | C=C stretch (Thiophene) | Characteristic in-plane symmetric stretching of the thiophene ring[6]. |

| 700 – 800 | Strong | C-S stretch / C-H bend | Diagnostic out-of-plane bending and C-S stretching specific to the thiophene moiety[6]. |

Mass Spectrometry & Fragmentation Dynamics

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is the optimal technique for this compound. The exact monoisotopic mass for C₁₂H₈N₂O₂S is 244.0306 Da .

-

Molecular Ion: The protonated molecular ion [M+H]⁺ will appear at m/z 245.04 .

-

Fragmentation Causality: Collision-Induced Dissociation (CID) will primarily target the most labile bonds. The carboxylic acid readily undergoes neutral loss of water (-18 Da) and decarboxylation (-44 Da). Higher collision energies will cleave the C-C bond linking the benzimidazole and thiophene rings.

Proposed ESI-MS positive ion mode fragmentation pathway for the target compound.

Self-Validating Analytical Protocols

To ensure absolute trustworthiness in your structural assignment, do not rely on a single 298 K NMR scan. Implement the following self-validating workflow.

Protocol 1: Tautomeric Resolution via VT-NMR and D₂O Exchange

-

Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution via gentle sonication.

-

Baseline Acquisition (298 K): Acquire a standard 1D ¹H NMR spectrum. Note the line width of the signals between 7.5 and 8.5 ppm. If H-4, H-6, and H-7 appear as broad humps rather than sharp multiplets, tautomerism is active.

-

Variable Temperature (VT) NMR: Heat the probe to 350 K (77 °C) and re-acquire the spectrum.

-

Causality: Increasing thermal energy accelerates the proton exchange rate beyond the NMR timescale. The previously broad signals will coalesce into sharp, time-averaged peaks, allowing for accurate integration and coupling constant (J-value) extraction[2].

-

-

D₂O Shake Test: Cool the sample back to 298 K. Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire.

-

Causality: The labile protons (COOH and NH) will undergo rapid isotope exchange with deuterium (forming COOD and ND). The broad signals at ~12.5–13.2 ppm will completely disappear, definitively confirming their assignment as exchangeable heteroatom protons.

-

Logical workflow for NMR acquisition and tautomeric resolution via VT-NMR and D2O exchange.

References

-

The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. SciSpace / SciELO. Available at:[Link][7]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at:[Link][1]

-

How can benzimidazole proton shift? ResearchGate. Available at:[Link][2]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at:[Link][6]

-

Synthesis and evaluation of in vitro antioxidant capacities of some benzimidazole derivatives. Taylor & Francis. Available at:[Link][4]

-

Studies on the Nuclear Magnetic Resonance Spectra of (E)-1-Aryl-3-(2- and 3-thienyl)-2-propenones. ResearchGate. Available at:[Link][5]

-

NMR investigation of hydrogen bonding and 1,3‐tautomerism in 2‐(2‐hydroxy‐5‐substituted‐aryl) benzimidazoles. Researcher.life. Available at:[Link][3]

Sources

- 1. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

Pharmacophore Profiling and Therapeutic Targeting of 2-(Thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylic Acid: A Privileged Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse receptor targets—is a cornerstone of rational drug design. 2-(Thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 904817-95-4) represents a highly versatile building block. By integrating a benzimidazole core, a lipophilic thiophene appendage, and an ionizable carboxylic acid moiety, this compound serves as a potent starting point for hit-to-lead optimization across multiple therapeutic areas.

This technical whitepaper provides an in-depth analysis of the potential therapeutic targets for this scaffold, elucidating the mechanistic rationale for its biological activity, outlining self-validating experimental protocols for target validation, and summarizing structure-activity relationship (SAR) data.

Pharmacophore Analysis & Physicochemical Rationale

The therapeutic versatility of 2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid stems from its unique tripartite structure, which fulfills multiple pharmacophoric requirements simultaneously:

-

The Benzimidazole Core: Acting as a structural bioisostere for purine nucleobases, the benzimidazole ring system readily intercalates into nucleotide-binding domains. It provides both a hydrogen bond donor (N-H) and acceptor (N=C), alongside an aromatic system primed for π−π stacking with aromatic amino acids (e.g., Tyrosine, Tryptophan, Phenylalanine).

-

The Thiophene Ring (C2 Position): Thiophene is a classic bioisostere for a phenyl ring but offers distinct electronic properties. The sulfur atom can participate in weak chalcogen bonding and orthogonal dipole interactions. Its smaller van der Waals volume compared to a phenyl ring allows it to penetrate deeper into narrow hydrophobic binding pockets.

-

The Carboxylic Acid (C5 Position): At physiological pH (7.4), the carboxylic acid is predominantly ionized, forming strong electrostatic salt bridges with positively charged residues (Arginine, Lysine) in target binding sites. While it limits passive cellular permeability, it is a critical anchor for target affinity and is often transiently masked as an ester or amide prodrug during optimization.

Mechanistic Deep Dive: Primary Therapeutic Targets

Based on extensive literature validation of the 1,2-disubstituted benzimidazole-5-carboxylic acid class, three primary therapeutic targets emerge for this specific scaffold.

Target A: Hepatitis C Virus (HCV) NS5B RNA-Dependent RNA Polymerase

Benzimidazole-5-carboxylic acid derivatives are established Non-Nucleoside Inhibitors (NNIs) of the HCV NS5B polymerase [1]. Unlike nucleoside analogs that terminate the growing RNA chain, these compounds act allosterically. They bind to the thumb domain of the polymerase, restricting the conformational flexibility required for the enzyme to transition from the initiation to the elongation phase of RNA synthesis [2]. The C5-carboxylic acid forms a critical salt bridge with Arg503 in the thumb domain, while the C2-thiophene group occupies a proximal hydrophobic cleft.

Target B: Metabolic Class B GPCRs (GLP-1R and GCGR)

Recent breakthroughs in metabolic disease therapeutics have highlighted carboxy-benzimidazoles as potent, orally bioavailable allosteric modulators of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and Glucagon Receptor (GCGR) [3]. Compounds like Danuglipron utilize a benzimidazole-carboxylic acid core to mimic the electrostatic interactions of the endogenous peptide's C-terminus [4]. The 2-thiophenyl modification provides the necessary lipophilic bulk to stabilize the active conformation of the receptor's transmembrane domain, promoting intracellular cAMP accumulation and subsequent insulin secretion.

Target C: Oncology (Apoptosis & PARP/CDK2 Regulation)

Benzimidazole-5-carboxylic acids have demonstrated potent antileukemic properties. Mechanistically, these compounds induce S/G2 cell cycle arrest by downregulating Cyclin-Dependent Kinase 2 (CDK2) and Cyclin B1. Furthermore, they trigger intrinsic apoptotic pathways, evidenced by the cleavage of Poly(ADP-ribose) polymerase (PARP) and elevated DNA strand breaks [5]. The structural similarity of the benzimidazole core to nicotinamide allows it to competitively bind the NAD+ binding pocket of PARP enzymes, inhibiting DNA repair mechanisms and inducing synthetic lethality in susceptible cancer cells.

Experimental Workflows & Validation Protocols

To rigorously validate 2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid against these targets, the following self-validating protocols must be employed.

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

Causality: This assay utilizes a radiometric readout to provide the high sensitivity required to detect the low turnover rate of viral RNA polymerases. A homopolymeric template ensures standardized elongation kinetics.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 25 mM KCl. Causality: Mg²⁺ is a critical catalytic cofactor for polymerase activity; DTT maintains the reducing environment necessary for enzyme stability.

-

Enzyme-Inhibitor Pre-incubation: Incubate 100 nM of recombinant HCV NS5B enzyme with varying concentrations of the benzimidazole compound (0.1 nM to 10 µM) in a 96-well plate for 15 minutes at 22°C. Causality: Pre-incubation allows allosteric inhibitors to achieve binding equilibrium and induce the necessary conformational lock before substrate introduction.

-

Reaction Initiation: Add the RNA template/primer complex (poly(A)/oligo(U)₁₂) and 1 µM of [³H]-UTP (1 µCi/well) to initiate the reaction. Incubate at 30°C for 60 minutes.

-

Quenching & Filtration: Stop the reaction by adding 50 µL of 10% Trichloroacetic acid (TCA) containing 0.5 M EDTA. Causality: EDTA chelates Mg²⁺, immediately halting catalysis, while TCA precipitates the newly synthesized long-chain radioactive RNA.

-

Quantification: Transfer the precipitate to a GF/B glass microfiber filter plate, wash extensively with 5% TCA to remove unincorporated [³H]-UTP, and measure retained radioactivity using a liquid scintillation counter.

-

Self-Validation System:

-

Positive Control: Lomibuvir (a known thumb-domain NNI) to confirm assay sensitivity.

-

Quality Control: Calculate the Z'-factor using vehicle (DMSO) vs. no-enzyme controls. A Z'-factor > 0.6 validates the assay for robust IC₅₀ determination.

-

Protocol 2: Flow Cytometry (FACS) for Apoptosis and PARP Cleavage

Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates DNA only when the cell membrane is compromised (late apoptosis/necrosis). This dual-staining provides a precise temporal map of compound-induced cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Seed K562 leukemic cells at 5×105 cells/mL in RPMI-1640 medium. Treat with the test compound (1 µM, 5 µM, 10 µM) or vehicle (0.1% DMSO) for 48 hours.

-

Harvesting & Washing: Centrifuge cells at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove phenol red and serum proteins that interfere with fluorescence.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate in the dark for 15 minutes at room temperature. Causality: Calcium in the binding buffer is strictly required for Annexin V to bind phosphatidylserine.

-

Acquisition: Add 400 µL of binding buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

-

Self-Validation System:

-

Positive Control: Staurosporine (1 µM) to induce robust, standardized apoptosis.

-

Compensation Controls: Unstained cells, Annexin V-only stained cells, and PI-only stained cells must be run to calculate the spectral compensation matrix, ensuring true signal isolation.

-

Quantitative Data Presentation

Table 1: Predictive Physicochemical Properties of CAS 904817-95-4

Data informs formulation strategies and permeability tuning (e.g., prodrug design) prior to in vivo studies.

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 244.27 g/mol | Ideal for lead optimization (well below Lipinski's 500 Da limit). |

| LogP (Predicted) | 2.8 - 3.1 | Optimal lipophilicity for target binding and oral absorption. |

| Topological Polar Surface Area (TPSA) | 91.1 Ų | Good membrane permeability, though the free acid restricts BBB crossing. |

| Hydrogen Bond Donors / Acceptors | 2 / 4 | Favorable for specific kinase/polymerase active site interactions. |

| pKa (Carboxylic Acid) | ~4.2 | >99% ionized at physiological pH; requires esterification for cell assays. |

Table 2: Structure-Activity Relationship (SAR) Guidelines for the Scaffold

| Modification Site | Structural Change | Impact on Biological Activity (Target Dependent) |

| N1 Position | Addition of Cyclohexyl/Alkyl | Significantly increases HCV NS5B thumb domain affinity via hydrophobic packing. |

| C2 Position | Thiophene → Phenyl | Slight reduction in potency due to loss of favorable sulfur-dipole interactions. |

| C5 Position | Carboxylic Acid → Amide | Improves cellular permeability in replicon assays; maintains hydrogen bonding. |

| C5 Position | Carboxylic Acid → Ester | Acts as a prodrug; dramatically improves in vivo oral bioavailability. |

Visualizations

Figure 1: Mechanism of Action for HCV NS5B Allosteric Inhibition by Benzimidazole-5-carboxylic acids.

Figure 2: Hit-to-Lead Optimization Workflow for Benzimidazole-5-carboxylic acid Scaffolds.

References

-

Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Benzimidazole Derivatives Bearing Substituted Biphenyls as Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase Inhibitors. Journal of Medicinal Chemistry.[Link]

- WO2022225941A1 - Carboxy-benzimidazole glp-1r modulating compounds.

-

Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters.[Link]

An In-depth Technical Guide to 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid (CAS No. 904817-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid, with the Chemical Abstracts Service (CAS) number 904817-95-4, is a heterocyclic organic compound that has garnered interest within the scientific community.[1][2] This molecule belongs to the benzimidazole class of compounds, which are bicyclic in nature, consisting of a fusion of benzene and imidazole rings. The presence of a thiophene ring at the 2-position and a carboxylic acid group at the 5-position of the benzimidazole core bestows upon it a unique structural framework and the potential for diverse biological activities. This guide provides a comprehensive overview of its synthesis, key properties, and potential applications, with a focus on its relevance in medicinal chemistry and drug discovery.

The benzimidazole scaffold is a well-established pharmacophore, present in a variety of FDA-approved drugs, and is known to interact with numerous biological targets.[3][4] Similarly, thiophene-containing molecules have demonstrated a wide array of pharmacological effects, including antimicrobial and anticancer properties.[5][6] The combination of these two privileged heterocyclic systems in 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid makes it a compelling subject for further investigation.

Physicochemical Properties

While specific, experimentally determined physicochemical data for 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid is not extensively documented in publicly available literature, its structural features allow for the prediction of certain key properties.

| Property | Predicted Value/Information |

| CAS Number | 904817-95-4[1][2] |

| Molecular Formula | C₁₂H₈N₂O₂S |

| Molecular Weight | 244.27 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as DMSO and DMF. The carboxylic acid moiety may allow for salt formation to enhance aqueous solubility. |

| pKa | The carboxylic acid group is expected to have a pKa in the range of 4-5, while the imidazole nitrogen will have a pKa around 5-6. |

Synthesis of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid

The synthesis of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid can be achieved through a well-established two-step procedure, which is a modification of the Phillips condensation method. This approach involves the initial formation of a methyl ester derivative, followed by hydrolysis to yield the final carboxylic acid. This methodology is particularly advantageous as it allows for the construction of the benzimidazole core under relatively mild conditions and provides good yields.[7]

Experimental Protocol

Step 1: Synthesis of Methyl 2-(thiophen-3-yl)-1H-benzoimidazole-5-carboxylate

This initial step involves the oxidative condensation of methyl 3,4-diaminobenzoate with 3-thiophenecarboxaldehyde.

-

Reagents and Materials:

-

Methyl 3,4-diaminobenzoate

-

3-Thiophenecarboxaldehyde

-

Nitrobenzene (as both solvent and oxidizing agent)

-

Toluene

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1 equivalent) and 3-thiophenecarboxaldehyde (1.1 equivalents) in nitrobenzene.

-

Heat the reaction mixture to 150-155 °C with constant stirring.

-

Maintain this temperature for approximately 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out upon cooling. If not, the volume of nitrobenzene can be reduced under vacuum.

-

Wash the crude product with toluene followed by hexane to remove residual nitrobenzene and unreacted starting materials.

-

Collect the solid product by filtration and dry under vacuum.

-

Step 2: Hydrolysis to 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid

The methyl ester obtained in the first step is then hydrolyzed to the final carboxylic acid product.

-

Reagents and Materials:

-

Methyl 2-(thiophen-3-yl)-1H-benzoimidazole-5-carboxylate

-

Aqueous sodium hydroxide (e.g., 5% w/v)

-

Concentrated hydrochloric acid

-

Water

-

pH paper or pH meter

-

Beaker

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

-

Procedure:

-

Suspend the methyl 2-(thiophen-3-yl)-1H-benzoimidazole-5-carboxylate in an aqueous solution of sodium hydroxide in a beaker.

-

Heat the mixture to reflux with stirring for approximately 1-2 hours, or until the reaction is complete as indicated by TLC (disappearance of the starting ester).

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid product thoroughly with water to remove any inorganic salts.

-

Dry the final product, 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid, under vacuum.

-

Rationale for Experimental Choices

The choice of nitrobenzene in the first step serves a dual purpose: it acts as a high-boiling solvent, allowing the reaction to be conducted at the required high temperature, and it also functions as an oxidizing agent to facilitate the cyclization and aromatization of the benzimidazole ring. The subsequent hydrolysis under basic conditions is a standard and efficient method for the conversion of esters to carboxylic acids. Acidification is crucial to protonate the carboxylate salt and precipitate the desired product.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid.

Potential Applications and Biological Activity

While specific biological data for 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid is limited in the public domain, the structural motifs present suggest several potential areas of application in drug discovery and development.

Anticancer Activity

Benzimidazole derivatives are known to exhibit a wide range of anticancer activities.[3] Some have been shown to act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and various kinases. The incorporation of a thiophene ring can further enhance these properties. For instance, certain 2-phenyl-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have demonstrated potent antiproliferative effects against breast cancer cell lines.[8] The structural similarity of the title compound suggests that it may also possess cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

Both benzimidazole and thiophene scaffolds are independently recognized for their antimicrobial properties.[4][5] Thiophene-containing compounds have shown efficacy against a range of bacteria and fungi.[6] Benzimidazole derivatives have also been extensively studied as antimicrobial agents. Therefore, it is plausible that 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid could exhibit inhibitory activity against various microbial pathogens.

Other Potential Therapeutic Areas

The benzimidazole core is a versatile scaffold that has been explored for a multitude of therapeutic applications, including as antiviral, anti-inflammatory, and antiparasitic agents.[4][9] The specific substitution pattern of 2-thiophen-3-yl-3H-benzoimidazole-5-carboxylic acid may confer activity in one or more of these areas, warranting further investigation.

Logical Relationship Diagram for Potential Applications

Caption: Potential therapeutic applications derived from the core structural motifs.

Conclusion